molecular formula C7H7ClO2 B13974180 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 84752-05-6

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

Cat. No.: B13974180
CAS No.: 84752-05-6
M. Wt: 158.58 g/mol
InChI Key: NWTBDWZQXVGZKY-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is an organic compound with a unique bicyclic structure. This compound is known for its reactivity and is used in various chemical synthesis processes. Its structure includes a seven-membered ring with an oxygen bridge, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride typically involves the reaction of an α,β-unsaturated carboxylic acid with a furan derivative in the presence of a Lewis acid . This method is advantageous due to its high yield and mild reaction conditions. The reaction proceeds through a Diels-Alder reaction, forming the bicyclic structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired yield.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s bicyclic structure and the presence of the carbonyl chloride group make it highly reactive. It can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent rearrangements.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
  • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • 7-Oxabicyclo[2.2.1]heptane

Uniqueness

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unique due to its specific reactivity and the presence of the carbonyl chloride group. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its similar compounds. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.

Properties

IUPAC Name

7-oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTBDWZQXVGZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1C(=O)Cl)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517295
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84752-05-6
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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